molecular formula C11H10N2O B184643 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 21487-48-9

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B184643
CAS RN: 21487-48-9
M. Wt: 186.21 g/mol
InChI Key: CVCOOKQWHMGEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the empirical formula C11H10N2O . It has a molecular weight of 186.21 . This compound is used to produce other chemicals .


Synthesis Analysis

The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved from 3-methyl-1-phenyl-5-pyrazolone . The reaction is carried out at a temperature of 90-100°C with phosphorus oxychloride as the reagent .


Molecular Structure Analysis

The molecular structure of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is represented by the SMILES string Cc1nn(cc1C=O)-c2ccccc2 . This compound belongs to the class of organic compounds known as phenylpyrazoles .


Chemical Reactions Analysis

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is used in the production of other chemicals . For instance, it is used in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .


Physical And Chemical Properties Analysis

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a solid compound . It has a melting point of 57-61 °C . This compound is insoluble in water .

Scientific Research Applications

Corrosion Protection for Mild Steel

One of the applications of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is in the field of corrosion protection. It has been studied for its properties to protect mild steel in hydrochloric acid (HCl) environments. The compound was synthesized and its effectiveness was evaluated through various methods such as mass loss studies, impedance spectroscopy, and polarisation studies .

Photochromism

This compound is also involved in the study of photochromism, which is the phenomenon where molecules exhibit reversible, light-induced changes between two isomers with different absorption spectra. This means that the compound can switch between two colors when exposed to light, which has potential applications in developing new materials with photochromic properties .

Crystal Structure Analysis

Another application is in the synthesis of new pyrazole derivatives for crystal structure analysis. The compound’s crystal structure has been determined by X-ray, which is crucial for understanding its properties and potential uses in various fields such as pharmaceuticals and materials science .

Synthesis of Diazabicyclo Derivatives

The compound has been used in one-pot, three-component reactions to synthesize diazabicyclo derivatives. These reactions are significant in organic chemistry for creating complex molecules with potential applications in drug development and chemical synthesis .

Mechanism of Action

Mode of Action:

The compound’s mode of action involves its interaction with cellular components. It may act as an enzyme inhibitor, receptor modulator, or participate in redox reactions. The electropositivity of the benzene ring in the indazole moiety could be beneficial for its antifungal activity .

Safety and Hazards

While the specific safety and hazards information for 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not available, similar compounds are known to cause serious eye damage, skin irritation, and respiratory irritation .

properties

IUPAC Name

3-methyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCOOKQWHMGEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357267
Record name 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21487-48-9
Record name 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Q & A

Q1: What is the molecular formula and weight of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: The molecular formula of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is C11H10N2O, and its molecular weight is 186.21 g/mol. [ [] - https://www.semanticscholar.org/paper/aceee4d71343a29d9b9c2e97a053f37a67e741e5 ]

Q2: What spectroscopic techniques are typically used to characterize this compound?

A2: Commonly employed techniques include:

  • NMR Spectroscopy (1H and 13C): Provides structural information based on the magnetic properties of atomic nuclei. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/5f5a94d94b0438ebc8c5ee6bb81d47b77e34948c ]
  • IR Spectroscopy: Identifies functional groups through their characteristic absorption of infrared radiation. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/2697163b4d55f169d8c517d0f03dff1d99c1233a ]
  • Mass Spectrometry: Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/7c10bd1ffb12b0fa1808a65242f951d3c543a404 ]

Q3: How does 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde react with phenols?

A3: Under basic conditions, it reacts with phenols to yield 5-aryloxy derivatives, replacing the chlorine atom with an aryloxy group. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df ]

Q4: Can this compound be used to synthesize heterocyclic compounds?

A4: Yes, it serves as a key starting material for constructing various heterocycles. For instance, reactions with substituted acetophenones produce chalcones, which can undergo cyclocondensation reactions to form reduced bipyrazoles. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/5f5a94d94b0438ebc8c5ee6bb81d47b77e34948c, [] - https://www.semanticscholar.org/paper/7c10bd1ffb12b0fa1808a65242f951d3c543a404 ]

Q5: Are there applications in materials science or catalysis?

A5: While current research primarily focuses on its use as a building block for biologically active compounds, its derivatives, like iridium (III) complexes incorporating the pyrazole-4-carbaldehyde moiety, show potential as phosphorescent emitters in organic light-emitting devices (OLEDs). [ [] - https://www.semanticscholar.org/paper/e33f9c79ba0d0e1b260ad62e5157e36e410b37c4 ] Further research may reveal other applications in materials science or catalysis.

Q6: How do structural modifications of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde influence biological activity?

A6: Substitutions on the phenyl ring and modifications at the 5-position of the pyrazole ring significantly impact the biological activity of derivatives. These modifications can alter binding affinity to target proteins and influence the overall pharmacological profile. [ [] - https://www.semanticscholar.org/paper/8967f9945f30cf591a119d62327fc6c13a005eee, [] - https://www.semanticscholar.org/paper/1b60a873786f913d4f1e912c2f0d4d271fe048cc, [] - https://www.semanticscholar.org/paper/fc7b2b1fbb1d312da4653a764930cc51ad9aaa3a ] For instance, the presence of specific substituents can enhance antioxidant properties.

Q7: Are there studies on the anticonvulsant activity of derivatives?

A7: Yes, research suggests that some 5-ene derivatives of 4-thiazolidinones, incorporating the 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold, exhibit anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. This activity is attributed to their potential interaction with GABAergic pathways and modulation of prostaglandin and leukotriene synthesis. [ [] - https://www.semanticscholar.org/paper/741b3e3eaf3c2d7a643e6e6c697e4673537d7b5d ]

Q8: Have any derivatives demonstrated fungicidal properties?

A8: Indeed, compounds like 5-(4-tert-butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and identified as potent fungicidal agents. [ [] - https://www.semanticscholar.org/paper/fe2fe56adc45e55ab2196d02f379ef46d788547f ]

Q9: What is known about the crystal structure of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives?

A9: Crystallographic studies reveal insights into the three-dimensional arrangement of molecules within the crystal lattice. These studies highlight the presence of intermolecular interactions like hydrogen bonding (C–H⋯O, C–H⋯N, N–H⋯O) and π-π stacking, which influence the compound's physical properties and potential biological activity. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/5f5a94d94b0438ebc8c5ee6bb81d47b77e34948c, [] - https://www.semanticscholar.org/paper/9220a17615205a2975ae9c1b359c7a7c66113462, [] - https://www.semanticscholar.org/paper/9968398675925a052bf786ec55550e8dd8827af9, [] - https://www.semanticscholar.org/paper/f1c50de65f1eebace0408995d3d0142f12dfd525, [] - https://www.semanticscholar.org/paper/fe2fe56adc45e55ab2196d02f379ef46d788547f, [] - https://www.semanticscholar.org/paper/28c3a8d20510bb0875ce94dd70511c9122ce10f9, [] - https://www.semanticscholar.org/paper/2ae2d739b6ffc178d905afe132a6c4ca0d2a0e82, [] - https://www.semanticscholar.org/paper/aceee4d71343a29d9b9c2e97a053f37a67e741e5 ] For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde molecules are linked into sheets by these interactions.

Q10: How does the conformation of the molecule influence its packing in the solid state?

A10: The presence of flexible groups, such as the carbaldehyde moiety, can lead to different conformations. The adopted conformation influences the intermolecular interactions and, consequently, the packing arrangement in the crystal lattice. For example, in 5-(2-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, orientational disorder of the carbaldehyde group is observed. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.